

Application Notes and Protocols for Colchicine-Induced Chromosome Doubling in Maize Haploids

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Colchicoside	
Cat. No.:	B193306	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of colchicine in inducing chromosome doubling in maize haploids, a critical step in the production of doubled haploid (DH) lines for accelerated plant breeding.

Introduction

The production of doubled haploid (DH) lines is a cornerstone of modern maize breeding programs, offering a rapid path to complete homozygosity.[1][2] This process relies on the creation of haploid plants, which are sterile, and the subsequent doubling of their chromosome number to restore fertility and create viable, homozygous diploid lines. Colchicine, an antimitotic agent, is the most commonly used chemical for inducing this chromosome doubling. [1][3] It functions by disrupting microtubule polymerization and interfering with spindle fiber formation during mitosis, leading to the formation of cells with a doubled chromosome number. [3]

This document outlines various methods for colchicine application, presenting comparative data on their efficiency and providing detailed, step-by-step protocols to guide researchers in their experimental design.

Key Parameters for Success



The success of colchicine-induced chromosome doubling is evaluated based on several key metrics[1]:

- Survival Rate (SR): The percentage of haploid plants that survive after colchicine treatment.
- Reproduction Rate (RR): The proportion of surviving plants that successfully produce seed.
- Overall Success Rate (OSR): The proportion of treated haploid seedlings that ultimately yield D1 ears with seeds. This is a comprehensive measure of the efficiency of the entire process.

Data Presentation: Comparison of Colchicine Application Methods

The choice of application method significantly impacts the success of chromosome doubling. Below is a summary of quantitative data from various studies comparing different colchicine treatment protocols.



Method	Colchicine Concentration	Treatment Duration	Key Findings & Success Rates	Reference
Seedling Immersion (Standard Method)	0.04% - 0.06%	8 - 12 hours	A widely used method, but often with lower overall success rates compared to newer methods. OSR can be significantly lower than the root and crown immersion method.[1][2]	[1][4]
Root and Crown Immersion at V2 Stage	0.04% - 0.1%	Not specified	This method has shown significantly higher Survival Rate (SR), Reproduction Rate (RR), and Overall Success Rate (OSR) compared to the standard seedling immersion.[1][2] Increasing colchicine concentration in this method positively impacts OSR without	[1][2][5]



			drastically affecting SR.[2] [5]	
Seed Immersion	0.05% - 0.3%	Not specified	Generally shows lower RR and OSR compared to seedling and root/crown immersion methods.[1]	[1]
Injection into Shoot Apical Meristem	0.125%	Single injection of 100 μL	An effective method with the advantage of lower colchicine consumption and reduced toxic waste. Overall success rates have been reported to range from 2.9% to 34%.[6][7]	[6][7]
Anther Culture with Colchicine in Medium	250 - 1000 mg/l	7 days	Optimal doubling was observed at these concentrations, significantly increasing the doubling index compared to controls.[8] Higher concentrations can be detrimental to	[8][9]



			plant production. [8]	
Haploid Callus Treatment	0.025% - 0.05%	24 - 72 hours	Treatment for 24 hours resulted in approximately 50% doubled haploid plants, while 72-hour treatment yielded almost all doubled haploids.[10]	[10]

Experimental Protocols

The following are detailed protocols for the most effective and commonly cited methods of colchicine application for chromosome doubling in maize haploids.

Protocol 1: Root and Crown Immersion of V2 Seedlings

This method has demonstrated superior doubling rates and is recommended for achieving high efficiency.[1][2]

Materials:

- Maize haploid seedlings at the V2 stage (two fully expanded leaves)
- Colchicine solution (0.07% w/v)
- Dimethyl sulfoxide (DMSO)
- Beakers or trays
- Water for rinsing
- Pots with sterile potting mix



Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

- Preparation of Colchicine Solution:
 - Prepare a 0.07% (w/v) colchicine solution in water. For example, dissolve 0.7 g of colchicine in 1 liter of water.
 - Add DMSO to the solution to a final concentration of 0.1% (v/v). DMSO acts as a surfactant to aid colchicine uptake.
 - Safety Precaution: Colchicine is highly toxic. Handle with extreme care using appropriate
 PPE.
- Seedling Preparation:
 - Carefully uproot the V2 stage haploid seedlings, taking care not to damage the roots and crown.
 - Gently wash the roots to remove any soil or growing medium.
- Colchicine Treatment:
 - Place the seedlings in a beaker or tray containing the colchicine solution.
 - Ensure that the entire root system and the crown region (the area where the shoot and root meet) are fully submerged in the solution.
 - The duration of immersion is a critical parameter that may require optimization for different genotypes, but is generally performed for a set period as determined by preliminary experiments (e.g., several hours).
- Post-Treatment Rinsing and Transplanting:
 - After the treatment period, carefully remove the seedlings from the colchicine solution.



- Thoroughly rinse the roots and crown with running water to remove any residual colchicine.
- Immediately transplant the treated seedlings into pots filled with a sterile, well-drained potting mix.
- Recovery and Growth:
 - Place the transplanted seedlings in a controlled environment (greenhouse) with appropriate light, temperature, and humidity for recovery.
 - Monitor the plants for signs of stress and provide adequate watering.

Protocol 2: Injection of Colchicine into the Shoot Apical Meristem

This method is efficient in terms of chemical usage and waste reduction.[6][7]

Materials:

- Maize haploid seedlings at the V2 stage
- Colchicine solution (0.125% w/v)
- Dimethyl sulfoxide (DMSO)
- 1 ml insulin syringes with a fine needle
- Personal Protective Equipment (PPE)

Procedure:

- Preparation of Colchicine Solution:
 - Prepare a 0.125% (w/v) colchicine solution in water.
 - Add DMSO to a final concentration of 0.5% (v/v).
 - Safety Precaution: Handle colchicine with extreme care.



Treatment:

- Identify the basal meristem (growing point) of the V2 haploid seedling.
- Using an insulin syringe, carefully inject 100 μL of the colchicine solution directly into the seedling's basal meristem.
- · Post-Treatment and Transplanting:
 - Allow the treated seedlings to remain in their current growth medium for one day to recover.
 - The following day, transplant the seedlings to the field or a larger pot.
- Growth and Monitoring:
 - Provide standard care for maize plants and monitor for successful growth and fertility restoration.

Protocol 3: Anther Culture with Colchicine-Containing Medium

This in vitro method integrates chromosome doubling into the plant regeneration process.[8]

Materials:

- Maize anthers at the appropriate microspore development stage
- · Induction medium for anther culture
- Colchicine
- Sterile petri dishes and culture vessels
- Laminar flow hood
- Incubator

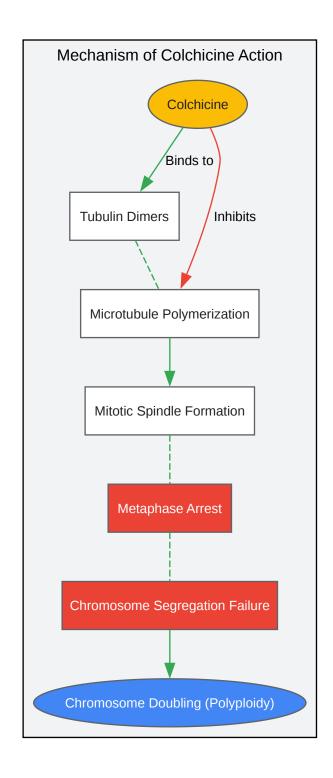


Procedure:

- Preparation of Colchicine-Containing Medium:
 - Prepare the standard anther culture induction medium.
 - Autoclave the medium and allow it to cool.
 - In a laminar flow hood, add a filter-sterilized colchicine stock solution to the medium to achieve a final concentration of 250 mg/l.[8]
- Anther Culture Initiation:
 - Under sterile conditions, excise anthers from surface-sterilized maize tassels.
 - Plate the anthers on the colchicine-containing induction medium.
- Incubation:
 - Incubate the cultured anthers in the dark at a controlled temperature (e.g., 14°C) for the first 7 days of culture.[8]
- Subculture and Regeneration:
 - After the initial 7-day treatment, transfer the anthers to a fresh, colchicine-free induction medium.
 - Continue the standard anther culture protocol for embryo-like structure formation and plantlet regeneration.
- Plantlet Acclimatization:
 - Once plantlets have developed, transfer them to a rooting medium and subsequently acclimatize them to greenhouse conditions.

Visualizations Signaling Pathway and Experimental Workflows





Click to download full resolution via product page

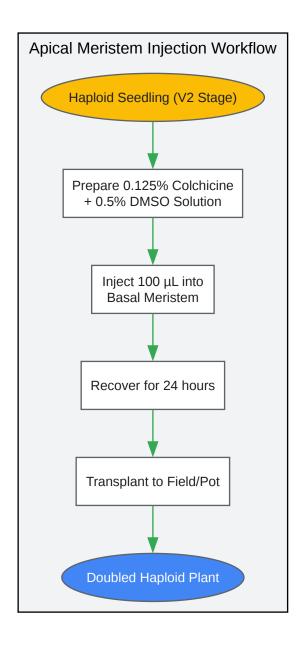
Caption: Mechanism of colchicine-induced chromosome doubling.





Click to download full resolution via product page

Caption: Workflow for the root and crown immersion method.



Click to download full resolution via product page

Caption: Workflow for the apical meristem injection method.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Efficiency of Colchicine-Based Chromosomal Doubling of Maize Haploids PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ojs.uel.br [ojs.uel.br]
- 7. researchgate.net [researchgate.net]
- 8. Colchicine-mediated chromosome doubling during anther culture of maize (Zea mays L.) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbiotech.com [ijbiotech.com]
- 10. Efficient production of doubled haploid plants through colchicine treatment of antherderived maize callus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Colchicine-Induced Chromosome Doubling in Maize Haploids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193306#colchicine-treatment-for-chromosome-doubling-in-maize-haploids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com